Furan-3-ylmethanamine

Description

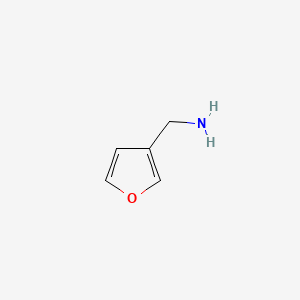

Furan-3-ylmethanamine (CAS 4543-47-9) is a heterocyclic primary amine with the molecular formula C₅H₇NO and a molecular weight of 97.12 g/mol. Its IUPAC name is this compound, and its structure consists of a furan ring substituted at the 3-position with a methylamine group. The compound exists as a liquid with a boiling point of 52–54°C (15 mmHg) and a density of 1.053 g/cm³ .

Properties

IUPAC Name |

furan-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h1-2,4H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNABHFLZYMCJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379881 | |

| Record name | furan-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-47-9 | |

| Record name | furan-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(furan-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst to form furan derivatives.

Gold-Catalyzed Cyclization: Gold catalysts can facilitate the cyclization of diols and triols to form furan derivatives under mild conditions.

Palladium-Catalyzed Reactions: Palladium catalysis is used to synthesize a wide range of substituted furans from enyne acetates in the presence of a Lewis acid.

Industrial Production Methods: Industrial production methods for furan-3-ylmethanamine typically involve large-scale synthesis using the aforementioned catalytic processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Furan-3-ylmethanamine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives such as aldehydes and carboxylic acids.

Reduction Products: Reduced forms such as alcohols and secondary amines.

Substitution Products: Various substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Furan derivatives, including furan-3-ylmethanamine, have been investigated for their potential anticancer properties. The furan nucleus is known to be present in several biologically active compounds that exhibit cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of furan can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory and Antimicrobial Activity

Research indicates that furan derivatives possess significant anti-inflammatory and antimicrobial activities. This compound has been linked to the modulation of signaling pathways involved in inflammation, such as MAPK and PPAR-ɣ. These compounds can selectively inhibit microbial growth and modulate enzyme activity, making them potential candidates for treating infections caused by resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Material Science

Nanotechnology Applications

this compound can be utilized in the synthesis of nanomaterials due to its unique chemical structure. Its reactivity allows it to serve as a building block for phenolic-enabled nanotechnology applications. These nanomaterials have shown promise in biomedical applications such as drug delivery systems, biosensing, and bioimaging .

Case Studies

Mechanism of Action

The mechanism of action of furan-3-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of furan-3-ylmethanamine with structurally or functionally analogous compounds, focusing on reactivity, biological activity, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Reactivity :

- This compound reacts with aldehydes/ketones to form dihydropyridines , unlike cyclohexylamine or piperidine, which yield pyridines . This selectivity is attributed to the electron-rich furan ring stabilizing intermediates.

- Thiophen-3-ylmethanamine exhibits similar reactivity but with slightly reduced electrophilicity due to sulfur’s lower electronegativity compared to oxygen .

Biological Activity :

- Both this compound and thiophen-3-ylmethanamine inhibit NAE, a therapeutic target in leukemia. However, their potency is lower than N-hexyl derivatives (e.g., compound 13 in ), suggesting alkyl chain length critically influences enzyme binding .

- Saturation of the furan ring (e.g., tetrahydrofuran derivatives) diminishes aromatic interactions, reducing NAE inhibition efficacy .

Structural Influences: Hybrid structures like [6-(furan-3-yl)pyridin-3-yl]methanamine exhibit enhanced bioavailability and CNS penetration due to increased planarity and lipophilicity . Substituents on the amine group (e.g., dimethylamino in ranitidine derivatives) alter pharmacokinetics but introduce toxicity risks .

Biological Activity

Furan-3-ylmethanamine is an organic compound characterized by a furan ring and a methanamine functional group. This unique structure contributes to its diverse biological activities, particularly in the realms of enzymatic interactions, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound (CHNO) features a five-membered aromatic heterocycle containing oxygen, which enhances its reactivity. The methanamine group increases its potential for biological interactions. Its synthesis typically involves the reaction of furan-3-carbaldehyde with methylamine, often performed under mild conditions in solvents like ethanol or methanol.

Biological Activity Overview

This compound exhibits several notable biological activities:

-

Enzymatic Interactions :

- It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation processes in the body. This interaction suggests potential applications in pharmacology and toxicology.

- The compound can selectively modify biomolecules through reactions involving thiols and amines, indicating its utility in biochemical applications.

-

Neurotransmitter Modulation :

- In neuronal cells, this compound modulates neurotransmitter release, impacting cell signaling pathways. This activity may influence various neurological conditions.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of furan derivatives, including this compound, against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on microbial growth, suggesting a potential role in developing new antimicrobial agents .

Case Study: Neuroactive Properties

In vitro studies demonstrated that this compound could enhance neurotransmitter release in cultured neuronal cells. This effect was linked to alterations in calcium ion influx, highlighting its potential for therapeutic applications in neurodegenerative diseases.

Q & A

Q. Q1. What are the established synthetic protocols for Furan-3-ylmethanamine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes typically involve reductive amination of furan-3-carbaldehyde or nucleophilic substitution of furan-3-yl precursors. Key variables include catalyst selection (e.g., Pd/C for hydrogenation), solvent polarity (e.g., methanol vs. THF), and temperature control to minimize side reactions like furan ring degradation. Yield optimization requires monitoring via TLC or HPLC, while purity is validated using -NMR (integration of amine protons) and GC-MS (absence of residual solvents) .

Q. Q2. What analytical techniques are most reliable for characterizing this compound in novel matrices?

Methodological Answer:

- Structural confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., -HSQC) to resolve overlapping signals from the furan ring and amine group.

- Quantitative analysis: LC-UV/Vis with derivatization (e.g., ninhydrin for primary amines) or LC-MS/MS using isotope-labeled internal standards to account for matrix effects .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). To address this:

Q. Q4. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Molecular docking: Use AutoDock Vina with homology-modeled targets (e.g., NEDD8-activating enzyme) to prioritize analogs with favorable binding energies.

- QSAR modeling: Employ partial least squares (PLS) regression on descriptors like logP, topological polar surface area, and H-bond donor count. Validate models via leave-one-out cross-validation (LOOCV) .

Q. Q5. How can researchers design experiments to differentiate this compound’s direct target engagement from off-target effects?

Methodological Answer:

- Competitive binding assays: Use -labeled ligands in saturation binding studies with/without excess cold this compound.

- CRISPR-Cas9 knockout models: Silence putative targets (e.g., NAE subunits) and assess residual activity.

- Thermal proteome profiling (TPP): Monitor protein stability shifts in cell lysates post-treatment to identify direct interactors .

Methodological and Ethical Considerations

Q. Q6. What are the best practices for ensuring reproducibility in this compound toxicity studies?

Methodological Answer:

- OECD Guidelines 423: Use standardized dosing regimens (e.g., fixed oral gavage volumes) in rodent models.

- Blinded histopathology: Engage independent pathologists to score organ damage (e.g., liver necrosis) using criteria like the RENI system.

- Data transparency: Publish raw LC-MS/MS datasets and animal welfare protocols in supplemental materials .

Q. Q7. How should researchers address potential biases when synthesizing literature on this compound’s therapeutic potential?

Methodological Answer:

- PRISMA framework: Systematically exclude low-quality studies (e.g., those lacking negative controls) during literature screening.

- Funnel plots: Detect publication bias by plotting effect size against standard error.

- Sensitivity analysis: Re-run meta-analyses after removing outlier studies to assess robustness .

Emerging Research Directions

Q. Q8. What interdisciplinary approaches can enhance understanding of this compound’s metabolic fate in vivo?

Methodological Answer:

- Stable isotope tracing: Administer -labeled this compound and track metabolites via untargeted metabolomics (e.g., Orbitrap-based platforms).

- Gut microbiome profiling: Use 16S rRNA sequencing to identify bacterial species responsible for amine oxidation or ring-opening reactions .

Q. Q9. How can machine learning optimize the design of this compound-based prodrugs?

Methodological Answer:

- Train random forest models on datasets linking prodrug structures (e.g., ester vs. carbamate linkers) to pharmacokinetic parameters (t₁/₂, Cₘₐₓ).

- Validate top candidates in ex vivo intestinal permeability assays (e.g., Caco-2 monolayers) .

Ethical and Reporting Standards

Q. Q10. What ethical considerations are critical when proposing this compound for preclinical oncology studies?

Methodological Answer:

- 3Rs Principle: Justify animal use via systematic reviews demonstrating no redundant prior studies.

- Conflict of interest disclosure: Declare all funding sources (e.g., pharmaceutical partnerships) in compliance with ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.